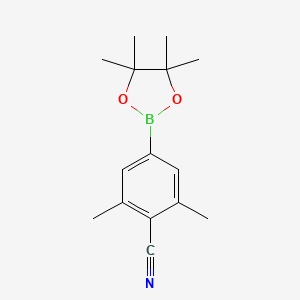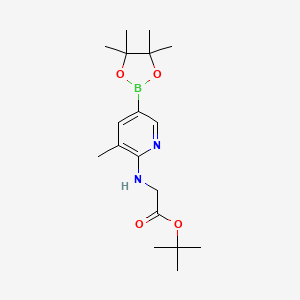
2,3-Dimethyl-4-hydroxymethylphenylboronic acid
Übersicht
Beschreibung
2,3-Dimethyl-4-hydroxymethylphenylboronic acid (DMHMB) is a boronic acid derivative. It has a CAS Number of 1451391-38-0 and a molecular weight of 180.01 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of DMHMB is C9H13BO3 . The InChI key and other detailed structural information are not provided in the searched resources.Physical And Chemical Properties Analysis
DMHMB is a solid at room temperature . It has a molecular weight of 180.01 . More detailed physical and chemical properties are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
2,3-Dimethyl-4-hydroxymethylphenylboronic acid is a compound of interest in the field of organic synthesis and material science. One of the key applications involves its use in forming unique chemical structures and intermediates. For instance, it participates in reactions leading to the formation of benzoxaboroles, which are compounds with a wide range of potential applications in material science and organic chemistry. Such reactions are characterized by the typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment, highlighting the versatility of boronic acids in synthetic chemistry (Sporzyński et al., 2005).
Supramolecular Chemistry
In supramolecular chemistry, 2,3-Dimethyl-4-hydroxymethylphenylboronic acid and related boronic acids are used to design and synthesize supramolecular assemblies. These assemblies are formed through hydrogen bonds between the boronic acid and various organic ligands, creating complex structures with potential applications in nanotechnology and molecular recognition. The ability to form O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 is crucial in the assembly of these structures, indicating the role of boronic acids in the development of advanced materials (Pedireddi & Seethalekshmi, 2004).
Boron-Nitrogen Heterocycles
The compound has also been explored for its potential in forming boron-nitrogen heterocycles in aqueous solutions, which are of interest for bioorthogonal coupling reactions. These reactions are significant in bioconjugation and labeling studies, where the rapid formation of stable products under physiologically compatible conditions is desired. Such applications demonstrate the compound's utility in biochemical and pharmaceutical research, where orthogonal reactions are crucial for specific labeling and modification of biomolecules (Dilek et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)-2,3-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-4,11-13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOOBLPKKGMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CO)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206672 | |
| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-hydroxymethylphenylboronic acid | |
CAS RN |
1451391-38-0 | |
| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,3-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)




![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)
![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)
